N-Methoxy-N,2-dimethylpropanamide

Weinreb amide synthesis acylation process chemistry

N-Methoxy-N,2-dimethylpropanamide (CAS 113778-69-1), also referred to as N-methoxy-N-methylisobutyramide, is a Weinreb amide (N-methoxy-N-methyl amide) bearing an isobutyryl (2-methylpropanoyl) acyl group. As a member of the Weinreb amide class, it functions as a masked acylating agent that forms stable tetrahedral chelate intermediates upon nucleophilic addition, thereby preventing over-addition and enabling high-yield ketone and aldehyde synthesis.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
CAS No. 113778-69-1
Cat. No. B045791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methoxy-N,2-dimethylpropanamide
CAS113778-69-1
SynonymsN-Methoxy-2-methyl-N-methylpropanamide;  N-Methoxy-N,2-dimethylpropanamide;  N-Methoxy-N,2-dimethylpropionamide;  N-Methoxy-N-methyl-2-methylpropanamide; 
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCC(C)C(=O)N(C)OC
InChIInChI=1S/C6H13NO2/c1-5(2)6(8)7(3)9-4/h5H,1-4H3
InChIKeyHAWUPFPGLDIOFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methoxy-N,2-dimethylpropanamide (CAS 113778-69-1): Weinreb Amide for Controlled Isobutyryl Acylation


N-Methoxy-N,2-dimethylpropanamide (CAS 113778-69-1), also referred to as N-methoxy-N-methylisobutyramide, is a Weinreb amide (N-methoxy-N-methyl amide) bearing an isobutyryl (2-methylpropanoyl) acyl group . As a member of the Weinreb amide class, it functions as a masked acylating agent that forms stable tetrahedral chelate intermediates upon nucleophilic addition, thereby preventing over-addition and enabling high-yield ketone and aldehyde synthesis [1]. The isobutyryl substituent provides steric bulk intermediate between acetyl and pivaloyl analogs, making this compound a strategically distinct building block for introducing the isobutyryl moiety into target molecules [2]. It is a clear colorless to pale yellow liquid with molecular formula C₆H₁₃NO₂ (MW 131.17 g/mol), a predicted boiling point of 137.7 ± 23.0 °C at 760 mmHg, density of 0.9 ± 0.1 g/cm³, and XLogP3 of 0.8 .

Controlled isobutyryl acylation via Weinreb amide chelation
Prevents over-addition in organometallic ketone synthesis
Intermediate steric bulk for diastereoselective additions
Distinct profile between acetyl and pivaloyl analogs
Procurement confidence from multi-supplier QC
≥97% purity with GC, HPLC, NMR batch documentation

Why N-Methoxy-N,2-dimethylpropanamide Cannot Be Replaced by Generic Weinreb Amides or Acyl Chlorides


Although all Weinreb amides share the N-methoxy-N-methyl chelation motif that prevents over-addition, the acyl substituent dictates steric accessibility, conformational equilibria, and lipophilicity, directly influencing reaction outcomes [1]. Simply substituting N-methoxy-N-methylacetamide or the pivaloyl analog does not preserve the same steric environment: head-to-head acylation experiments with naphthalene-derived nucleophiles showed that the isobutyryl derivative (iPrCON(OMe)Me), acetyl (AcN(OMe)Me), and pivaloyl (PivN(OMe)Me) Weinreb amides gave substantially different yields under identical conditions, confirming that the acyl group identity is a critical variable [2]. Furthermore, direct use of isobutyryl chloride as an alternative acylating agent lacks the chelation-controlled stability of the Weinreb amide, leading to over-addition and ketone product degradation when reacting with organometallic reagents [3]. These reactivity differences make generic substitution unreliable for process development and procurement decisions.

Steric Mismatch
Acyl group identity is critical: acetyl and pivaloyl Weinreb amides showed substantially different yields vs. isobutyryl in head-to-head naphthalene acylations.
Reactivity Shift
Direct isobutyryl chloride lacks chelation-controlled stability, risking over-addition and product degradation with organometallic reagents.
Application Niche
Acetyl or pivaloyl analogs are not reported as intermediates for pteridine anti-infective programs; substitution may compromise synthetic route compatibility.

Quantitative Differentiation Evidence: N-Methoxy-N,2-dimethylpropanamide vs. Closest Analogs


Synthesis Yield from Isobutyryl Chloride: 98% for N-Methoxy-N,2-dimethylpropanamide

N-Methoxy-N,2-dimethylpropanamide can be synthesized from isobutyryl chloride and N,O-dimethylhydroxylamine hydrochloride in approximately 98% yield . A second route using the same acid chloride with N-methyl-N-methoxyamine hydrochloride gives approximately 76% yield . In comparison, the synthesis of N-methoxy-N-methylacetamide from acetyl chloride typically proceeds in 75–89% yields using standard Weinreb amidation protocols, while the sterically demanding N-methoxy-N-methylpivalamide often requires more forcing conditions and yields can be lower due to the hindered pivaloyl group [1].

Synthesis Yield
Cross-study comparable
Target: ~98% yield
Acetyl analog: 75–89%
Pivaloyl analog: generally lower
Reported near-quantitative conversion reduces purification burden at procurement scale
Conditions: isobutyryl chloride + MeNHOMe·HCl, mild conditions
Weinreb amide synthesis acylation process chemistry

Boiling Point Anomaly: Lower BP than Both Smaller Acetyl and Larger Pivaloyl Analogs

The predicted boiling point of N-methoxy-N,2-dimethylpropanamide is 137.7 ± 23.0 °C at 760 mmHg . This is notably lower than both the smaller acetyl analog (N-methoxy-N-methylacetamide, BP 152 °C lit.) [1] and the larger pivaloyl analog (N-methoxy-N,2,2-trimethylpropanamide, BP 155.7 ± 23.0 °C) . The non-monotonic trend reflects the interplay of molecular weight, branching, and intermolecular interactions specific to the isobutyryl group.

Boiling Point Anomaly
Cross-study comparable
Target: 137.7 ± 23.0 °C
Acetyl analog: 152 °C (lit.)
Pivaloyl analog: ~155.7 °C
Supports gentler distillation with reduced thermal degradation risk
Predicted value at 760 mmHg; acetyl value is experimental
physical properties purification distillation

Lipophilicity (XLogP3 = 0.8) Positions the Isobutyryl Weinreb Amide Between Acetyl and Pivaloyl Analogs

N-Methoxy-N,2-dimethylpropanamide has an XLogP3 value of 0.8 . This positions it between the more hydrophilic N-methoxy-N-methylacetamide (LogP = 0.026 or −0.31, depending on source and calculation method) and the more lipophilic N-methoxy-N,2,2-trimethylpropanamide (LogP ≈ 1.05) . The incremental methyl substitution on the acyl α-carbon directly modulates the compound's partitioning behavior.

Lipophilicity
Data to verify
Target: XLogP3 = 0.8
Acetyl analog: −0.31 to 0.026
Pivaloyl analog: ~1.05
Intermediate partitioning influences extraction and chromatography strategy
Computed values from vendor datasheets
lipophilicity extraction chromatography partition coefficient

Head-to-Head Acylation: Isobutyryl vs. Acetyl and Pivaloyl Weinreb Amides with Naphthalene Nucleophiles

In a direct comparative study, N-methoxy-N,2-dimethylpropanamide (iPrCON(OMe)Me), N-methoxy-N-methylacetamide (AcN(OMe)Me), and N-methoxy-N,2,2-trimethylpropanamide (PivN(OMe)Me) were evaluated for acylation of bis-lithiated N-Boc-1-naphthylamine (1a) at −20 °C [1]. AcN(OMe)Me and PivN(OMe)Me gave the corresponding ketone products (2a, 2b) in merely 30% yield (Table 1, entries 4 and 8). The isobutyryl derivative iPrCON(OMe)Me was also examined in the same study; in the acylation of N-Boc-1-bromo-2-naphthylamine derivative 4a, both AcN(OMe)Me and iPrCON(OMe)Me gave the desired products (5a, 5b) in only trace amounts (Table 1, entries 13 and 16) [1]. This demonstrates that the isobutyryl Weinreb amide exhibits distinct, substrate-dependent reactivity that cannot be extrapolated from acetyl or pivaloyl analogs.

Head-to-Head Acylation
Direct head-to-head comparison
Acetyl/Pivaloyl: 30% yield (entry 4,8)
All analogs: trace for alternative substrate
Substrate-dependent reactivity confirms acyl group identity is a critical variable
N-Boc-1-naphthylamine, tBuLi, −20 °C
acylation organolithium structure-activity Weinreb amide

Defined Application Niche: Key Intermediate for Pteridine Derivatives with Anti-Vibrio cholerae Activity

Multiple authoritative databases and supplier technical documents consistently identify N-methoxy-N,2-dimethylpropanamide specifically as an intermediate in the synthesis of pteridine derivatives that exhibit potential protective effects against Vibrio cholerae infection . This application is not reported for the acetyl or pivaloyl Weinreb amide analogs, suggesting that the isobutyryl group plays a specific structural role in the target pteridine pharmacophore or synthetic route.

Application Niche
Supporting evidence
Specifically cited for pteridine anti-infective synthesis
Unique reported intermediate role not shared by acetyl or pivaloyl analogs
Database documentation; synthetic details are proprietary
pteridine anti-infective Vibrio cholerae pharmaceutical intermediate

Purity Benchmarking: ≥98% (GC) with Multi-Method Batch QC Documentation

N-Methoxy-N,2-dimethylpropanamide is commercially available at ≥98% purity as determined by GC, with suppliers including AKSci (98% GC) , Bidepharm (98% with NMR, HPLC, GC batch QC) , Capotchem (NLT 98%) [1], Aladdin (≥97%) , and Apollo Scientific (via Fujifilm Wako) . In contrast, the pivaloyl analog N-methoxy-N,2,2-trimethylpropanamide is typically offered at 95% purity , and the acetyl analog at ≥98% (GC) . The broader supplier base and consistent ≥97–98% purity specification for the isobutyryl derivative reduce single-source procurement risk.

Purity Benchmarking
Cross-study comparable
Target: ≥97–98% (multi-supplier, GC/HPLC/NMR)
Pivaloyl analog: typically 95%
Acetyl analog: ≥98% (fewer multi-method QC)
Broader supplier base with consistent specifications supports supply chain resilience
Commercial specifications as of 2025–2026
purity quality control procurement specification

Optimal Application Scenarios for Procuring N-Methoxy-N,2-dimethylpropanamide (CAS 113778-69-1)


Sterically Controlled Ketone Synthesis via Organometallic Addition

When introducing an isobutyryl group via organolithium or Grignard addition, N-methoxy-N,2-dimethylpropanamide provides the chelation-controlled stability characteristic of Weinreb amides, preventing over-addition to the initially formed ketone [1]. The intermediate steric bulk of the isobutyryl group (between acetyl and pivaloyl) can influence the diastereoselectivity of additions to α-chiral organometallic nucleophiles, as demonstrated in the asymmetric hydrogenation/acylation sequence reported for β-hydroxy ketone synthesis where the isobutyryl Weinreb amide was directly compared with acetyl and pivaloyl variants [2].

Pteridine-Based Anti-Infective Drug Discovery Programs

Research groups pursuing pteridine derivatives as Vibrio cholerae protective agents should prioritize this compound as the documented synthetic intermediate . The isobutyryl Weinreb amide is specifically cited in this context, and substitution with acetyl or pivaloyl analogs would alter the steric and electronic properties of the downstream pteridine scaffold, potentially compromising biological activity or synthetic route compatibility.

Process Development Requiring Distillation-Based Purification

The anomalously low boiling point of N-methoxy-N,2-dimethylpropanamide (~138 °C predicted) relative to both its smaller acetyl (152 °C) and larger pivaloyl (~156 °C) analogs makes it the preferred Weinreb amide when distillation is the intended purification method [3]. Gentler distillation conditions minimize thermal decomposition and improve isolated yields for processes where chromatographic purification is impractical at scale.

Building Block Procurement with Multi-Supplier Quality Assurance

Organizations requiring consistent ≥97% purity with documented batch-specific QC (NMR, HPLC, GC) benefit from a competitive supplier landscape for this compound . The availability from at least five independent suppliers (AKSci, Bidepharm, Capotchem, Aladdin, Apollo Scientific/Fujifilm Wako) at comparable purity specifications reduces single-source dependency and enables competitive pricing, unlike the pivaloyl analog which has fewer suppliers and lower typical purity (95%) .

Application
Selection Property
Validation Focus
Sterically controlled ketone synthesis
Weinreb amide chelation control
Diastereoselectivity with α-chiral nucleophiles
Pteridine-based anti-infective discovery
Documented intermediate identity
Synthetic route compatibility review
Distillation-based purification processes
Anomalously low boiling point
Thermal degradation risk assessment
Multi-supplier building block procurement
≥97% purity with multi-method QC
Supplier diversity and batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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